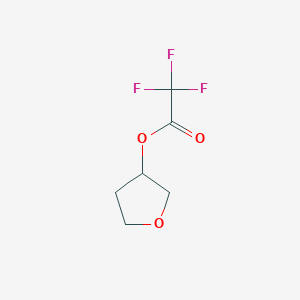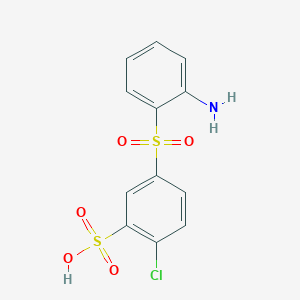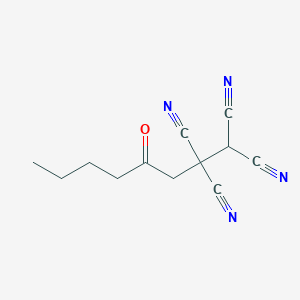![molecular formula C40H80O11Si2 B14364807 Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-37-8](/img/no-structure.png)
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: is a complex organosilicon compound with the molecular formula C40H80O11Si2 . This compound is characterized by the presence of both silane and oxirane (epoxide) functional groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of tris(pentyloxy)silylpropyl derivatives with oxirane-2,3-dicarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or tetrahydrofuran (THF) , and the reaction is often catalyzed by Lewis acids such as boron trifluoride etherate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified using column chromatography or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as .
Reduction: Reduction of the oxirane ring can be achieved using like .
Substitution: The silane groups can undergo substitution reactions with nucleophiles such as amines or alcohols .
Common Reagents and Conditions
Oxidation: Peracids (e.g., )
Reduction: Hydride donors (e.g., )
Substitution: Nucleophiles (e.g., , )
Major Products Formed
Oxidation: Formation of from the epoxide ring.
Reduction: Formation of from the epoxide ring.
Substitution: Formation of silyl ethers or silyl amines .
Applications De Recherche Scientifique
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of and .
Biology: Employed in the modification of for enhanced stability and functionality.
Medicine: Investigated for its potential use in due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings , adhesives , and sealants due to its excellent adhesive properties and chemical resistance
Mécanisme D'action
The mechanism of action of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The epoxide ring can react with nucleophiles , leading to the formation of covalent bonds . The silane groups can form siloxane bonds with hydroxyl groups on surfaces, providing strong adhesion and chemical resistance .
Comparaison Avec Des Composés Similaires
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: can be compared with other similar compounds such as:
- Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(ethoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(butyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
The uniqueness of This compound lies in its longer alkoxy chains , which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts .
Propriétés
| 90161-37-8 | |
Formule moléculaire |
C40H80O11Si2 |
Poids moléculaire |
793.2 g/mol |
Nom IUPAC |
bis(3-tripentoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C40H80O11Si2/c1-7-13-19-29-45-52(46-30-20-14-8-2,47-31-21-15-9-3)35-25-27-43-39(41)37-38(51-37)40(42)44-28-26-36-53(48-32-22-16-10-4,49-33-23-17-11-5)50-34-24-18-12-6/h37-38H,7-36H2,1-6H3 |
Clé InChI |
PVTFOJNRZMXPTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCC)(OCCCCC)OCCCCC)(OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





